molecular formula C15H14O3 B171947 Methyl 3-(4-methoxyphenyl)benzoate CAS No. 19617-68-6

Methyl 3-(4-methoxyphenyl)benzoate

Cat. No.: B171947
CAS No.: 19617-68-6
M. Wt: 242.27 g/mol
InChI Key: RZVVUWOQDFAFGW-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H14O3. It is also known by its IUPAC name, methyl 4’-methoxy [1,1’-biphenyl]-3-carboxylate . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the ester group can produce 3-(4-methoxyphenyl)benzyl alcohol.

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 3-(4-methoxyphenyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-methoxybenzoate: Lacks the biphenyl structure, resulting in different chemical and physical properties.

    Methyl 3-(4-hydroxyphenyl)benzoate: Contains a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    Methyl 3-(4-chlorophenyl)benzoate: The presence of a chlorine atom can enhance its electrophilic substitution reactions and affect its biological properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVVUWOQDFAFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358358
Record name methyl 3-(4-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19617-68-6
Record name methyl 3-(4-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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